N-(4-fluoro-2-methylphenyl)-4-methylbenzamide
Description
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
OYSQQZZXUQEUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-4-methylbenzamide typically involves the reaction of 4-fluoro-2-methylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the amide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
HDAC Inhibitors
- Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide Activity: Potent dual inhibitor of HDAC1 (Ki = 6.5 nM) and HDAC3 (Ki = 41 nM), with a 6-fold selectivity for HDAC1 over HDAC3. Key Feature: The 2-aminophenylamino linker enhances binding to HDAC catalytic sites .
- Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide Activity: Reduced potency compared to 109, with Ki values of 35 nM (HDAC1) and 12 nM (HDAC3), showing 3-fold selectivity for HDAC3. Key Feature: The 4-fluoro substituent alters selectivity, favoring HDAC3 inhibition .
Kinase Inhibitors
- Ispinesib: N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide Activity: KSP inhibitor with a binding energy of -5.2 kcal/mol. Comparison: Derivatives of 4-methylbenzamide with bulkier substituents (e.g., quinazolinone) show weaker binding than newer analogs like IP2 (-7.7 kcal/mol) .
- Compound 153: 3-(2-{8-Aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide Activity: Highly effective against ABLT315I mutants but exhibits low oral bioavailability due to imidazole and trifluoromethyl groups .
Structural Modifications and Potency Trends
- Fluorine Substitution: The addition of fluorine in N-(4-fluoro-2-methylphenyl)-4-methylbenzamide improves metabolic stability and target affinity compared to non-fluorinated analogs like N-(2-methylphenyl)-4-methylbenzamide . In 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide), bromine and nitro groups reduce solubility but enhance crystallinity .
Ethynyl Linkers :
Physicochemical Properties
Key Findings from Research
Selectivity in HDAC Inhibition: Fluorine and amino substitutions on the phenyl ring significantly alter HDAC isoform selectivity. For example, compound 136’s 4-fluoro group shifts preference toward HDAC3 .
Impact of Bulky Groups :
- Bulky substituents (e.g., imidazole in compound 153) reduce oral bioavailability despite improving target binding .
Synergy with Hybrid Structures :
- Hybrid molecules combining 4-methylbenzamide with purine or triazole moieties () enhance kinase inhibition by mimicking ATP-binding domains .
Biological Activity
N-(4-fluoro-2-methylphenyl)-4-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of a fluorine atom and methyl groups on the aromatic rings. Its molecular structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets, enhancing its pharmacological properties.
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. The presence of fluorine enhances its binding affinity, which may lead to modulation of various biochemical pathways. This compound has been explored for its potential to inhibit protein kinases, which are critical in cancer progression and cell signaling pathways .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cell Proliferation Assays : The compound showed significant cytotoxicity against several cancer cell lines, including K562 (leukemia) and A549 (lung cancer), with IC50 values ranging from 1.5 to 5 µM .
- Mechanistic Studies : It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
Case Studies
- In Vitro Studies : A study conducted on modified benzamide derivatives, including this compound, revealed that compounds with similar structures exhibited high activity against various cancer cell lines. The study emphasized the importance of substituents on the aromatic rings in enhancing biological activity .
- In Silico Studies : Computational docking studies have suggested that this compound effectively binds to the ATP-binding site of certain kinases, indicating a mechanism for its inhibitory effects on cancer cell proliferation .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
| Anticancer | K562 (Leukemia) | 1.5 µM |
| Anticancer | A549 (Lung Cancer) | 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
